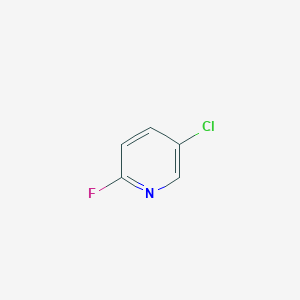

5-Chloro-2-fluoropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULRQGBHWBQPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323333 | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-65-5 | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluoropyridine

Halogenation Strategies in Pyridine (B92270) Synthesis

Halogenation is a fundamental process in the synthesis of functionalized pyridine rings. For compounds like 5-Chloro-2-fluoropyridine, the strategy involves a two-stage approach: first, the regioselective chlorination of a suitable pyridine derivative, followed by a nucleophilic fluorination step. The order and methodology are critical to achieving the desired substitution pattern and high yields.

The initial step in many synthetic routes to this compound involves the formation of a chloropyridine intermediate. This is often achieved by starting with more readily available precursors, such as aminopyridines, and converting them into the required chlorinated analogues.

Aminopyridines serve as versatile starting materials for the synthesis of chloropyridines. rsc.org One common approach involves a diazotization reaction followed by a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom. tpu.ruscientific.net For instance, a synthetic pathway for a related compound, 5-chloro-2,3-difluoropyridine (B143520), begins with the chlorination of 2-aminopyridine (B139424) to produce 2-amino-3,5-dichloropyridine. google.com This intermediate then undergoes diazotization and a Sandmeyer reaction to yield 2,3,5-trichloropyridine (B95902). google.com

Alternatively, direct chlorination of aminopyridines can be performed in a strongly acidic medium to achieve selective monochlorination. google.com The efficient protonation of the 2-aminopyridine reactant in a medium with a Hammett acidity function below -3.5 allows for the selective formation of 2-amino-5-chloropyridine. google.com

The conversion of pyridine precursors, particularly those containing hydroxy or N-oxide groups, into chloropyridines is facilitated by potent chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). tpu.runih.govwikipedia.org

Phosphorus Oxychloride (POCl₃): This reagent is widely used for the chlorination of hydroxypyridines and pyridine-N-oxides. nih.govresearchgate.net The reaction of a hydroxy-containing substrate with POCl₃, often heated to reflux in the presence of a base like pyridine, is a standard procedure. nih.gov It can effectively convert a hydroxypyridine, which might be formed from an aminopyridine via diazotization and hydrolysis, into the corresponding chloropyridine. tandfonline.com The reaction of pyridine-N-oxide with POCl₃ can produce a mixture of 2-chloropyridine (B119429) and 4-chloropyridine, although selectivity can be improved by adding a base such as triethylamine. tandfonline.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent primarily used to convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. wikipedia.org In pyridine synthesis, it is employed in processes such as the chlorination of aminopyridines in a highly acidic environment. google.com It is also used to convert intermediate products, such as a 3,5-dichloropyridin-2-one that may form during a Sandmeyer reaction, back into the fully chlorinated pyridine derivative (e.g., 2,3,5-trichloropyridine). google.com The by-products of thionyl chloride reactions, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product purification. wikipedia.org

| Reagent | Precursor Type | Typical Conditions | Product Example | Yield | Reference |

| POCl₃ | Pyridine-N-oxide | Triethylamine, 10°C | 2-Chloropyridine | 90% | tandfonline.com |

| POCl₃ | Hydroxypyridine | Pyridine, 160°C, 2h | Chlorinated Pyridine | >80% | nih.gov |

| Thionyl Chloride | Aminopyridine | Strongly acidic medium | 2-Amino-5-chloropyridine | >70% | google.com |

| Thionyl Chloride | Pyridinone | N/A | Trichloropyridine | N/A | google.com |

The introduction of the fluorine atom at the C-2 position is typically the final key step. This is almost exclusively achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom is displaced by a fluoride (B91410) ion. nih.govacs.org

Halogen exchange (Halex) reactions are a cornerstone of industrial organofluorine chemistry, used to convert aryl chlorides into aryl fluorides. wikipedia.orgwikipedia.org In the context of pyridine synthesis, an appropriate chloropyridine precursor, such as 2,5-dichloropyridine, is treated with a fluoride salt at elevated temperatures in a polar aprotic solvent. wikipedia.org The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. The high electronegativity of fluorine accelerates the initial rate-determining nucleophilic attack step compared to chlorine, making fluoropyridines generally more reactive in SNAr reactions than their chloro-analogues. acs.orgreddit.com

The choice of fluoride source is critical for the success of the Halex reaction. Potassium fluoride (KF) and cesium fluoride (CsF) are the most commonly employed reagents. nih.gov

Potassium Fluoride (KF): KF is a widely used, cost-effective fluorinating agent for Halex reactions. wikipedia.org These reactions typically require high temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to proceed efficiently. wikipedia.org A patent describing the synthesis of the related 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine specifies using a mixture of KF and CsF in sulfolane and DMSO. google.com

Cesium Fluoride (CsF): CsF is a more reactive but also more expensive alternative to KF. wikipedia.orgnih.gov Its higher solubility in organic solvents can be advantageous, sometimes allowing for milder reaction conditions. wikipedia.org In the synthesis of 5-chloro-2,3-difluoropyridine, a mixture of CsF and KF is used as the fluorinating agent. The reaction is conducted at 145°C and then heated to 190°C to drive the reaction to completion, achieving a high yield of the fluorinated product. google.com The combination of these fluoride sources often provides a balance of reactivity and cost-effectiveness. acs.org

| Fluoride Source(s) | Precursor | Solvent(s) | Temperature | Product | Yield | Reference |

| CsF and KF | 2,3,5-Trichloropyridine | Sulfolane, DMSO | 145°C then 190°C | 5-Chloro-2,3-difluoropyridine | 90% | google.com |

| KF | Aryl Chloride | DMSO, DMF, Sulfolane | 150-250°C | Aryl Fluoride | N/A | wikipedia.org |

Fluorination Techniques

Diazotization and Schiemann Reaction Approaches

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This approach starts with an aromatic amine, which is converted into a diazonium salt intermediate. wikipedia.orgresearchgate.net

In syntheses related to fluoropyridines, an aminopyridine precursor is treated with a diazotizing agent, such as sodium nitrite (B80452), in the presence of an acid like tetrafluoroboric acid or anhydrous hydrogen fluoride. google.comgoogle.com For example, 5-amino-2-chloronicotinic acid hydrochloride can be diazotized with tetrafluoroboric acid and sodium nitrite to form the diazonium tetrafluoroborate. google.com Subsequent thermal decomposition, sometimes in a high-boiling solvent like 1,2-dichlorobenzene, yields the desired fluoro-substituted pyridine. google.com While a foundational technique, the reaction can be hazardous due to the potentially explosive nature of diazonium salts, though the use of flow chemistry can mitigate these risks. wikipedia.orgacs.org

Direct C-H Fluorination Methodologies

More recent advancements in synthetic chemistry have focused on the direct fluorination of C-H bonds, offering a more atom-economical route that avoids pre-functionalization of the starting material. nih.govnih.gov

One notable method involves the use of silver(II) fluoride (AgF₂) as a fluorinating agent. nih.govresearchgate.net This approach allows for the site-selective fluorination of a single carbon-hydrogen bond in pyridines, typically occurring adjacent to the nitrogen atom. nih.govresearchgate.net The reactions are often rapid, proceeding at ambient temperature within an hour. nih.govresearchgate.net Other methodologies employ transition-metal catalysis, such as copper-catalyzed systems, to assist in the directed fluorination of C-H bonds. nih.gov These modern techniques provide access to fluorinated heterocycles under mild conditions. nih.gov

Sequential Halogenation and Functional Group Introduction

A common industrial strategy involves a multi-step process starting from readily available pyridine derivatives. For instance, a synthesis can begin with 2-aminopyridine. google.com This starting material undergoes chlorination to produce 2-amino-3,5-dichloropyridine. google.com The amino group is then transformed via a diazotization reaction followed by a Sandmeyer reaction to yield 2,3,5-trichloropyridine. google.com This trichlorinated intermediate is the direct precursor for the final fluorination step, where the chlorine at the 2-position is selectively replaced by fluorine using a halogen exchange reaction as described previously. google.com

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on factors such as cost, desired yield, scalability, and safety considerations.

Yield Optimization in this compound Synthesis

The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions.

The halogen exchange reaction using a mixture of CsF and KF in a sulfolane/DMSO solvent system is reported to achieve yields as high as 90%. google.com

When using only potassium fluoride with a phase transfer catalyst, the yield is lower, around 40%. google.com

Older methods, such as using cesium fluoride in DMSO without a co-solvent or catalyst, have reported yields of approximately 29%. google.com

Below is an interactive data table summarizing the yields of different synthetic routes.

| Synthetic Route | Fluorinating Agent(s) | Solvent(s) | Catalyst/Additive | Reported Yield (%) |

| Halogen Exchange | CsF / KF | Sulfolane / DMSO | None | 90 |

| Halogen Exchange | KF | NMP or Sulfolane | Phase Transfer Catalyst | ~40 |

| Halogen Exchange | CsF | DMSO | None | 29 |

Reaction Optimization Parameters (e.g., Temperature, Catalysts)

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and cost.

Temperature: Halogen exchange reactions are typically conducted at high temperatures. The CsF/KF method involves a staged temperature profile, holding at 145°C before increasing to 190°C. google.com The KF/phase transfer catalyst method also uses a two-temperature process, initially at 180-190°C and then raised to 200-210°C. google.com Diazotization reactions, in contrast, require very low initial temperatures, often between -5°C and 0°C, to safely form the diazonium salt, while the subsequent decomposition step requires significant heating. researchgate.net

Catalysts: The use of phase transfer catalysts, such as tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium (B1682233) bromide, is key to achieving reasonable yields when using the less reactive and more economical potassium fluoride as the fluorinating agent. google.com Direct C-H fluorination relies on specific reagents that can also be considered catalysts, such as AgF₂ or copper-based catalysts. nih.govnih.gov

An interactive data table of key reaction parameters is provided below.

| Parameter | Halogen Exchange (CsF/KF) | Halogen Exchange (KF/PTC) | Diazotization/Schiemann | Direct C-H Fluorination |

| Temperature | 145°C to 190°C | 180°C to 210°C | -5°C to 0°C (Diazotization), >100°C (Decomposition) | Ambient |

| Key Reagents | CsF, KF | KF | NaNO₂, HBF₄/HF | AgF₂ |

| Catalyst | None | Phase Transfer Catalyst | None | Transition Metal (e.g., Cu) may be used |

| Solvent | Sulfolane, DMSO | NMP, Sulfolane | Aqueous Acid, High-boiling organic solvent | Acetonitrile/Water |

Scalability and Industrial Production Considerations

The journey from a laboratory-scale synthesis of this compound to a robust industrial process involves a thorough evaluation of various parameters that impact efficiency, cost, and safety on a larger scale. Key considerations include the selection of a synthetic methodology that is not only high-yielding but also amenable to large-volume reactors, utilizes readily available and cost-effective raw materials, and minimizes the generation of hazardous waste.

One of the primary challenges in scaling up the synthesis of this compound lies in managing the exothermic nature of the fluorination and chlorination reactions often employed. What might be easily controlled in a laboratory flask can lead to dangerous temperature and pressure excursions in a multi-ton reactor. Therefore, significant process engineering efforts are directed towards developing effective heat transfer and temperature control systems.

Furthermore, the choice of reagents and solvents is paramount. For industrial applications, there is a strong preference for materials that are non-toxic, non-corrosive, and easily recyclable to minimize environmental impact and operational costs. The transition from expensive and highly reactive laboratory reagents to more economical and manageable industrial-grade chemicals is a critical step in process development.

Key Parameters for Industrial Synthesis of this compound

The optimization of a synthetic process for industrial-scale production involves the careful control of several key parameters. The following table outlines some of the critical factors that are typically considered in the manufacturing of this compound and similar compounds.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale for Industrial Adaptation |

| Reaction Temperature | Precise heating/cooling using lab equipment. | Robust heat exchange systems, potential for runaway reaction. | Ensure consistent product quality and prevent safety hazards. |

| Reaction Time | Often determined by TLC or GC/MS monitoring. | Optimized for maximum throughput and reactor occupancy. | Economic efficiency and maximizing production capacity. |

| Reagent Stoichiometry | Often used in excess to drive reactions to completion. | Minimized excess to reduce cost and waste. | Cost reduction and simplified downstream processing. |

| Solvent Selection | High-purity, often specialized solvents. | Cost-effective, recyclable, and low environmental impact solvents. | Economic and environmental sustainability. |

| Catalyst Loading | Higher loading for faster reaction times. | Optimized for activity, stability, and ease of separation/recycling. | Cost-effectiveness and process efficiency. |

| Product Isolation | Chromatography, crystallization from small volumes. | Distillation, extraction, and large-scale crystallization. | Throughput, purity requirements, and economic viability. |

Challenges and Optimization Strategies in Large-Scale Production

The successful industrial production of this compound requires addressing several challenges through strategic optimization.

One significant hurdle is ensuring consistent product quality and purity across large batches. This necessitates the implementation of rigorous in-process controls and analytical monitoring to detect and rectify any deviations from the established parameters. Process analytical technology (PAT) is increasingly being employed to achieve real-time monitoring and control.

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of this compound. This technology offers several advantages, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for higher throughput and automation. Research into the development of continuous flow processes for the synthesis of halogenated pyridines is an active area of investigation.

Economic Considerations for Industrial Production

The economic viability of any industrial chemical process is a deciding factor. For this compound, the major cost drivers include the price of raw materials, energy consumption, labor costs, and capital investment for equipment.

A comparative analysis of different synthetic routes is essential to identify the most cost-effective approach. The following table provides a simplified overview of potential economic considerations for two hypothetical synthetic routes.

| Feature | Route A: Traditional Batch Synthesis | Route B: Continuous Flow Synthesis |

| Raw Material Cost | Moderate to High | Potentially Lower (due to higher efficiency) |

| Capital Expenditure | High (for large batch reactors) | Lower (for smaller, more efficient reactors) |

| Operating Costs | Higher (energy, labor for batch operations) | Lower (automation, energy efficiency) |

| Waste Disposal Costs | Moderate | Potentially Lower (less solvent, fewer byproducts) |

| Overall Process Yield | Good to Excellent | Potentially Higher and More Consistent |

| Scalability | Can be challenging | More readily scalable |

Ultimately, the choice of a specific manufacturing process will depend on a comprehensive techno-economic analysis that takes into account all these factors to ensure the long-term profitability and sustainability of this compound production.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This multi-step addition-elimination process is facilitated by the pyridine ring's inherent electrophilicity. wikipedia.orgyoutube.com The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored through the expulsion of a leaving group. youtube.com

The rate of SNAr reactions in halogenated pyridines is governed by several key factors that influence the stability of the rate-determining Meisenheimer complex intermediate.

Ring Activation: The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect, reducing electron density, particularly at the ortho (C2/C6) and para (C4) positions. stackexchange.comyoutube.com This activation makes the ring more electrophilic and susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer complex is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilization not possible with attack at the meta (C3/C5) positions. youtube.comstackexchange.comyoutube.com

Nature of the Leaving Group: The leaving group's ability to depart in the second, fast step of the reaction is important, but its influence on the first, rate-determining step is more critical. The electronegativity of the halogen substituent plays a crucial role in stabilizing the anionic intermediate through an inductive effect. stackexchange.com

Nucleophile Strength: The reactivity and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles generally lead to faster reactions.

Solvent Effects: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus preserving its nucleophilicity.

Recent studies have also employed computational models to predict SNAr reactivity. Descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution provide a quantitative measure of a substrate's susceptibility to nucleophilic attack. chemrxiv.org

In the context of SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I. masterorganicchemistry.com This phenomenon, often termed the "element effect," is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. nih.gov

For this compound, this effect dictates that nucleophilic attack will preferentially displace the fluorine atom at the C2 position over the chlorine atom at the C5 position.

| Property | Fluorine (as leaving group) | Chlorine (as leaving group) |

|---|---|---|

| Electronegativity | High (approx. 3.98) | Moderate (approx. 3.16) |

| Effect on Rate-Determining Step (Nucleophilic Attack) | Strongly stabilizing due to inductive effect | Moderately stabilizing |

| C-X Bond Strength (Aryl) | High (~125 kcal/mol) | Moderate (~96 kcal/mol) |

| Overall SNAr Reactivity | Higher | Lower |

In this compound, the primary factor governing selectivity is the activating effect of the ring nitrogen. The nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. youtube.com

The fluorine atom is located at the highly activated C2 (ortho) position.

The chlorine atom is at the C5 (meta) position, which is not electronically activated by the ring nitrogen.

The SNAr mechanism does not proceed via a backside attack like an SN2 reaction, nor does it involve the formation of a carbocation like an SN1 reaction. The reaction occurs at a planar, sp²-hybridized carbon atom of the aromatic ring. wikipedia.org The key intermediate, the Meisenheimer complex, contains a tetrahedral, sp³-hybridized carbon at the site of substitution. libretexts.org However, since the starting material is achiral and the reaction does not create a new stereocenter at the substitution site, stereochemical considerations are generally not applicable to this transformation. The reaction is neither stereospecific nor stereoselective.

Metal-Catalyzed Cross-Coupling Reactions

This compound also participates in metal-catalyzed cross-coupling reactions, which proceed through a mechanism fundamentally different from SNAr. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the key initial step is the oxidative addition of the halo-aromatic compound to a low-valent palladium(0) complex. The reactivity of aryl halides in this step is governed by the C-X bond dissociation energy.

The established reactivity order for oxidative addition is C-I > C-Br > C-Cl >> C-F. This trend is the reverse of that observed in SNAr reactions. The weaker carbon-chlorine bond is much more susceptible to cleavage and oxidative addition by a palladium(0) catalyst than the significantly stronger carbon-fluorine bond. researchgate.netchemrxiv.org

Therefore, when this compound is subjected to typical palladium-catalyzed cross-coupling conditions, the reaction occurs selectively at the C5 position, cleaving the C-Cl bond while leaving the C-F bond at the C2 position intact. This orthogonal reactivity, when compared to SNAr, provides a powerful strategy for the selective, stepwise functionalization of the molecule. While C-F bond activation is possible, it typically requires specialized catalysts and more forcing reaction conditions. mdpi.comrsc.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a valuable tool for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, these reactions offer pathways to introduce a variety of functional groups, although the literature specific to this substrate is more limited compared to palladium-catalyzed systems. Nevertheless, the principles of copper-catalyzed reactions on halopyridines can be applied to understand the potential reactivity of this compound.

One of the most common copper-catalyzed reactions is the Ullmann condensation, which involves the coupling of an aryl halide with an alcohol, amine, or thiol. For this compound, a copper(I)-catalyzed amination reaction using aqueous ammonia (B1221849) can be envisioned. rsc.orglookchem.com Such a reaction would likely proceed preferentially at the C-2 position due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution, leading to the formation of 5-chloro-2-aminopyridine. The general conditions for such a transformation on a bromo- or chloropyridine often involve a copper(I) salt, such as CuI or Cu₂O, a ligand like N,N'-dimethylethylenediamine (DMEDA), and a base in a suitable solvent. researchgate.net

Copper-catalyzed cyanation is another important transformation. The use of copper(I) cyanide allows for the introduction of a nitrile group, which is a versatile precursor for other functional groups such as carboxylic acids, amides, and amines. For this compound, a copper-catalyzed cyanation would be expected to yield 5-chloro-2-cyanopyridine. These reactions are often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures. nih.govorganic-chemistry.org

The following table provides a conceptual overview of potential copper-catalyzed coupling reactions with this compound based on known reactivity of similar halopyridines.

| Reaction Type | Nucleophile | Potential Product | Catalyst System (Conceptual) |

| Amination | Ammonia | 5-Chloro-2-aminopyridine | CuI, DMEDA, K₂CO₃ |

| Cyanation | NaCN or KCN | 5-Chloro-2-cyanopyridine | CuI, DMF |

Site-Selectivity in Cross-Coupling of Dihalogenated Pyridines

The presence of two different halogen atoms on the pyridine ring of this compound introduces the challenge of site-selectivity in cross-coupling reactions. The outcome of such reactions is determined by a combination of factors including the nature of the halogen, the electronic properties of the pyridine ring, the catalyst system (metal and ligand), and the reaction conditions.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Based on this trend, one might predict that the C-Cl bond at the 5-position would be more reactive than the C-F bond at the 2-position. However, the electronic environment of the pyridine ring plays a crucial role. The carbon atom at the C-2 position is adjacent to the electron-withdrawing nitrogen atom, making it more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This electronic activation often overrides the inherent bond strength differences between C-Cl and C-F bonds.

Studies on the cross-coupling of 2,5-dichloropyridine, a close analog of this compound, have shown that under certain ligand-free palladium-catalyzed conditions, unprecedented C5-selectivity can be achieved. nih.gov This suggests that while C2-selectivity is often favored due to electronic factors, the choice of catalyst and ligands can dramatically influence the regiochemical outcome. nih.govnih.govacs.org For instance, the use of sterically hindered ligands can sometimes favor reaction at the less sterically hindered C-5 position.

The following table summarizes the key factors influencing site-selectivity in the cross-coupling of dihalogenated pyridines like this compound.

| Factor | Influence on Site-Selectivity |

| Nature of Halogen | Inherent reactivity order: I > Br > Cl > F. |

| Electronic Effects | The C-2 position is more electron-deficient due to the adjacent nitrogen atom, favoring oxidative addition at this site. |

| Steric Hindrance | The C-2 position is generally more sterically hindered than the C-5 position. Bulky ligands on the catalyst can further influence this. |

| Catalyst System | The choice of metal (e.g., Palladium) and ligand can alter the electronic and steric environment of the catalytic center, thereby influencing which C-X bond is activated. |

| Reaction Conditions | Temperature, solvent, and additives can all play a role in determining the kinetic and thermodynamic favorability of reaction at a particular site. |

Oxidation and Reduction Reactions

The pyridine ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation of the pyridine nitrogen atom is a common transformation that significantly alters the electronic properties of the ring. Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid would be expected to yield this compound N-oxide. orgsyn.orgwikipedia.orgarkat-usa.orggoogle.comscripps.edu The resulting N-oxide is a versatile intermediate. The N-O bond activates the C-2 and C-4 positions towards nucleophilic attack, and the oxygen atom can be subsequently removed by deoxygenation.

Reduction of the pyridine ring, on the other hand, leads to the corresponding piperidine (B6355638) derivative. This transformation typically requires more forcing conditions due to the aromatic stability of the pyridine ring.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a reduction process where a chemical bond is cleaved by the action of hydrogen in the presence of a catalyst. In the case of this compound, the C-Cl bond is susceptible to hydrogenolysis. This reaction, often referred to as hydrodechlorination, can be achieved using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. google.commdpi.com The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate.

The catalytic hydrogenation of chloropyridines can sometimes lead to the reduction of the pyridine ring in addition to dehalogenation, depending on the reaction conditions. For instance, catalytic hydrogenation of substituted pyridines with a platinum(IV) oxide (PtO₂) catalyst in glacial acetic acid has been shown to reduce the pyridine ring to a piperidine ring. asianpubs.orgresearchgate.netgoogle.com Under such conditions, this compound could potentially be converted to 2-fluoropiperidine, with concomitant removal of the chlorine atom. The selective removal of the chlorine atom without reduction of the pyridine ring would likely require milder conditions and a carefully chosen catalyst.

The following table outlines potential products from the catalytic hydrogenolysis of this compound under different conceptual conditions.

| Catalyst System | Hydrogen Source | Potential Major Product |

| Pd/C | H₂ (1 atm) | 2-Fluoropyridine (B1216828) |

| PtO₂ | H₂ (high pressure) | 2-Fluoropiperidine |

Other Synthetic Transformations

Beyond coupling and redox reactions, this compound can undergo other synthetic transformations that are characteristic of pyridine derivatives.

Functionalization of Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through reactions with electrophiles. For instance, treatment of this compound with an alkylating agent, such as an alkyl halide, would lead to the formation of a pyridinium (B92312) salt. fu-berlin.de

Another important functionalization is the formation of N-fluoropyridinium salts. These compounds are powerful electrophilic fluorinating agents. The synthesis of such salts typically involves the reaction of a pyridine derivative with elemental fluorine. nih.govresearchgate.netrsc.orgbenthamscience.com While this reaction is highly specialized, it highlights the ability of the pyridine nitrogen to act as a nucleophile.

Carboxamide Formation (general pyridine derivative concept)

The formation of a carboxamide group on the pyridine ring is a valuable transformation for the synthesis of biologically active molecules. nih.govresearchgate.net While direct carboxamidation of this compound is not straightforward, a multi-step sequence can be envisioned based on the general reactivity of pyridine derivatives.

A plausible route would involve an initial step to introduce a carboxylic acid group or its equivalent at a specific position on the pyridine ring. For example, if the fluorine at the C-2 position is first displaced by a suitable carbon nucleophile via a cross-coupling reaction, this could be followed by oxidation to a carboxylic acid. Alternatively, a lithiation-carboxylation sequence, if regiochemically controlled, could introduce a carboxylic acid group.

Once the corresponding carboxylic acid, such as 5-chloro-pyridine-2-carboxylic acid, is obtained, it can be converted to the carboxamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with ammonia or a primary or secondary amine to furnish the desired carboxamide. nih.gov

The following table outlines a conceptual synthetic pathway for the formation of a carboxamide from a halopyridine precursor.

| Step | Reaction | Reagents (Conceptual) | Intermediate/Product |

| 1 | Introduction of a carboxylic acid precursor | e.g., Grignard formation followed by reaction with CO₂ | 5-Chloro-pyridine-2-carboxylic acid |

| 2 | Activation of the carboxylic acid | SOCl₂ or (COCl)₂ | 5-Chloro-pyridine-2-carbonyl chloride |

| 3 | Amidation | NH₃ or RNH₂ or R₂NH | 5-Chloro-pyridine-2-carboxamide |

Reactivity and Reaction Pathways of 5 Chloro 2 Fluoropyridine

Regioselective Functionalization Approaches

The presence of three distinct carbon-hydrogen bonds (at C-3, C-4, and C-6) and two different carbon-halogen bonds (C-F at C-2 and C-Cl at C-5) on the 5-chloro-2-fluoropyridine ring presents a significant challenge and opportunity for regioselective functionalization. The electronic properties of the pyridine (B92270) nitrogen, fluorine, and chlorine substituents dictate the reactivity of the various positions, allowing for selective transformations under controlled conditions. Key strategies to achieve regioselective functionalization include directed ortho-metalation (DoM), regioselective cross-coupling reactions, and nucleophilic aromatic substitution (SNAr).

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This approach utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of this compound, the pyridine nitrogen atom can act as an endogenous directing group, although the fluorine and chlorine atoms also influence the acidity of the ring protons.

The highly hindered amide base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the directed metalation of electron-poor heteroarenes. harvard.edu While specific studies on this compound are not extensively documented, related systems provide insight into potential regioselectivities. For instance, the kinetic deprotonation of 4-chloro-3-fluoropyridine (B1587321) at low temperatures (-75 °C) leads to regioselective metalation at the C-2 position, adjacent to the fluorine atom. acs.orgnih.gov This suggests that for this compound, metalation would likely occur at the C-6 position, which is ortho to the directing pyridine nitrogen and activated by the adjacent electron-withdrawing fluorine atom.

| Substrate | Reagent | Position of Metalation | Reference |

| 4-Chloro-3-fluoropyridine | LDA | C-2 | acs.orgnih.gov |

| 2-Chloropyridine (B119429) | BuLi-LiDMAE | C-6 | researchgate.net |

This table presents data on the regioselective metalation of related chlorofluoropyridines to infer potential pathways for this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on dihalogenated pyridines is determined by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl > C-F.

In the context of this compound, the C-Cl bond at the C-5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the C-2 position. This differential reactivity allows for selective functionalization at the C-5 position while leaving the C-2 fluorine atom intact for potential subsequent transformations.

For example, studies on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids have shown that the reaction occurs regioselectively at the C-2 position, which is the most activated site. nih.gov However, in this compound, the greater lability of the C-Cl bond compared to the C-F bond would direct Suzuki couplings to the C-5 position.

Similarly, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) can be controlled to achieve regioselective substitution at the C-2 position. researchgate.net For this compound, amination would be expected to proceed selectively at the C-5 position. The regioselectivity of Sonogashira couplings can also be controlled, often depending on the specific palladium catalyst and ligands employed. rsc.orgelsevierpure.com

| Reaction Type | Substrate | Regioselectivity | Rationale | Reference |

| Suzuki Coupling | 2,3,5-Trichloropyridine | C-2 | Electronic activation | nih.gov |

| Buchwald-Hartwig Amination | 2,4-Dichloropyridine | C-2 | Catalyst/ligand control | researchgate.net |

| Sonogashira Coupling | 2,8-Diiodopurines | Catalyst-dependent | Ligand effects | rsc.orgelsevierpure.com |

This table summarizes regioselective cross-coupling reactions on related halopyridines, illustrating the principles applicable to this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction pathway for pyridines, particularly those bearing electron-withdrawing groups and good leaving groups. The pyridine nitrogen atom inherently makes the ring electron-deficient, activating the α (C-2, C-6) and γ (C-4) positions towards nucleophilic attack. In this compound, both the C-2 and C-6 positions are activated by the ring nitrogen. The C-2 position is further activated by the electron-withdrawing fluorine and chlorine substituents, and the C-6 position is activated by the adjacent fluorine.

In SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to chloride. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity of the C-F bond means that nucleophilic attack will preferentially occur at the C-2 position of this compound, leading to the displacement of the fluoride ion. This provides a regioselective method for introducing a variety of nucleophiles at the C-2 position.

The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has demonstrated that under neat conditions without a palladium catalyst, nucleophilic substitution of the 2-chloro group is favored. researchgate.net However, the higher reactivity of fluorine as a leaving group in SNAr reactions suggests that for this compound, substitution at the C-2 position will be the dominant pathway.

| Substrate | Nucleophile | Position of Substitution | Leaving Group | Reference |

| 2-Halopyridines | NaOEt | C-2 | F > Cl | nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Amines (neat) | C-2 | Cl | researchgate.net |

This table illustrates the principles of regioselectivity in SNAr reactions on halopyridines.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate

5-Chloro-2-fluoropyridine is widely recognized as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its halogenated pyridine (B92270) structure is a common motif in many biologically active compounds, and the presence of both a chlorine and a fluorine atom provides strategic points for further chemical modifications. nbinno.com This dual reactivity allows chemists to construct diverse and complex molecular architectures necessary for modern drug discovery. nbinno.com

The compound's stability and specific reactivity profile streamline complex chemical reactions, leading to more efficient production processes for pharmaceuticals. nbinno.com As a reliable chemical intermediate, it ensures consistent results in various synthetic pathways, making it a valuable asset for both research and large-scale manufacturing of therapeutic agents. nbinno.comnbinno.com Its importance is underscored by its application in the development of drugs across several therapeutic areas, including infectious diseases and central nervous system disorders. nbinno.com

Building Block for Active Pharmaceutical Ingredients (APIs)

The primary value of this compound in medicinal chemistry lies in its function as a foundational building block for Active Pharmaceutical Ingredients (APIs). innospk.comhalocarbonlifesciences.comchemodex.com APIs are the specific components within a drug that produce the intended health effects. nih.gov The process of creating a new drug often involves assembling a complex molecule from smaller, less complex chemical units known as building blocks. beilstein-journals.org

This compound serves this purpose effectively due to its chemical properties. The fluorine atom at the 2-position makes the carbon atom at that site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reaction is a cornerstone of pharmaceutical synthesis, allowing for the precise and controlled addition of other molecular fragments to the pyridine ring. The reaction of a 2-fluoropyridine (B1216828) is noted to be significantly faster than that of a corresponding 2-chloropyridine (B119429), enhancing its utility in synthesis. nih.gov This reactivity allows for the incorporation of the 5-chloropyridinyl moiety into a larger molecular scaffold, which is often essential for the final API's biological activity.

The following table details examples of how this building block is incorporated into different therapeutic classes.

| Therapeutic Category | Role of this compound | Resulting Compound Class |

| Enzyme Inhibitors | Serves as a core scaffold for attaching functional groups that interact with enzyme active sites. | Fluoropyridine-based inhibitors |

| Receptor Modulators | Provides a structural framework for developing molecules that bind to and modulate cell receptors. | Thienopyrimidinone derivatives |

| Antiviral Agents | Acts as a precursor in the multi-step synthesis of complex nucleoside and non-nucleoside analogues. | Pyrimidine and triazole derivatives |

| Antibacterial Agents | Forms the core of novel antibiotic structures, often targeting bacterial enzymes like DNA gyrase. | Fluoroquinolone and Oxazolidinone analogues |

| Anticancer Therapies | Used to construct molecules that inhibit cell proliferation or target specific pathways in cancer cells. | Thiazolo[4,5-d]pyrimidine derivatives |

Derivatives of this compound are instrumental in the development of various enzyme inhibitors. Enzymes are proteins that catalyze biochemical reactions, and inhibiting a specific enzyme can halt a disease process. A notable example is the development of fluoropyridine-based inhibitors of the activated factor VII/tissue factor complex (FVIIa/TF), which plays a key role in blood clot formation. nih.gov In these inhibitors, the fluoropyridine core serves as a scaffold, with other parts of the molecule designed to fit into the enzyme's active site. nih.gov

Furthermore, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors for managing type 2 diabetes. nih.gov These compounds prevent the digestion of carbohydrates, thereby controlling postprandial hyperglycemia. nih.gov The core structure derived from fluorinated precursors is essential for the inhibitory activity observed. nih.gov

The structural framework of this compound is also utilized to create receptor modulators, which are compounds that bind to cell surface receptors and alter their function. Positive allosteric modulators (PAMs) of the N-methyl-d-aspartate receptor (NMDAR) have been investigated as potential treatments for neuropsychiatric conditions like schizophrenia and depression. nih.gov Research into thienopyrimidinone derivatives as NMDAR PAMs showcases how complex heterocyclic systems, which can be synthesized from pyridine-based precursors, are designed to achieve selective modulation of specific receptor subtypes. nih.gov

This compound is a key intermediate in the synthesis of novel antiviral agents. nbinno.comchemimpex.com The development of effective treatments for viral infections caused by viruses like influenza, human immunodeficiency virus (HIV), and herpes simplex virus (HSV) is a major focus of pharmaceutical research. alfa-chemistry.comnih.gov The synthesis of complex antiviral molecules, such as nucleoside analogs that interfere with viral replication, often relies on versatile building blocks like this compound. nih.govmdpi.com For instance, research has described the synthesis of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of the influenza virus and Mycobacterium tuberculosis, highlighting the utility of chloro-substituted heterocyclic compounds in creating agents with broad-spectrum activity. nih.gov

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial drugs. nih.gov this compound and its derivatives play a role in this area, particularly in the synthesis of novel classes of antibiotics. nbinno.com For example, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series demonstrated an eight-fold stronger inhibitory effect than the established antibiotic linezolid. nih.gov Additionally, the fluoroquinolone class of antibiotics, which primarily targets bacterial DNA gyrase, often incorporates a fluorinated aromatic ring system that can be derived from precursors like this compound. researchgate.netmdpi.com

In the field of oncology, this compound serves as a building block for creating new anticancer therapies. chemimpex.com The inclusion of fluorine in drug molecules can improve pharmacological properties such as metabolic stability and bioavailability. mdpi.comrsc.org Thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized using halogenated intermediates, are considered potential therapeutic agents for cancer treatment. mdpi.com For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nbinno.cominnospk.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound in a series evaluated for anticancer activity. mdpi.com The strategic placement of chloro and fluoro groups on heterocyclic scaffolds is a common approach in the design of modern antineoplastic agents. nih.govmdpi.comresearchgate.net

Diabetes Mellitus Treatments

The global rise in diabetes mellitus, particularly Type 2 Diabetes (T2DM), has driven extensive research into novel therapeutic agents. One promising target in this area is the G-protein-coupled receptor 119 (GPR119), which is primarily found in pancreatic β-cells and gastrointestinal enteroendocrine cells. Agonists of GPR119 have a dual mechanism of action: they stimulate glucose-dependent insulin (B600854) release directly from the pancreas and also promote the secretion of the incretin (B1656795) glucagon-like peptide-1 (GLP-1) from the gut. This dual action has made GPR119 an attractive target for developing new treatments for T2DM.

In the pursuit of potent GPR119 agonists, researchers have utilized the this compound scaffold. A notable example is the discovery of BMS-903452, an antidiabetic clinical candidate. The development of this compound involved the optimization of a new class of pyridone-containing GPR119 agonists. BMS-903452 proved to be a potent and selective agonist that demonstrated efficacy in both acute and chronic rodent models of diabetes. Furthermore, in a single ascending dose study involving healthy human subjects, administration of the compound led to a dose-dependent increase in exposure and showed a trend towards increasing total plasma levels of GLP-1.

| Compound Name | Target | Therapeutic Area | Development Stage |

| 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452) | GPR119 | Type 2 Diabetes Mellitus | Clinical Candidate |

Structure-Activity Relationship (SAR) Studies of Derivatives (General concept of chlorinated compounds)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in its effects, chemists can identify the key structural features—known as pharmacophores—responsible for its therapeutic action. This process aims to optimize desired activities while minimizing adverse effects.

The incorporation of chlorine atoms is a widely used strategy in drug design, and chlorinated compounds are significantly represented among pharmaceuticals. In fact, over 250 FDA-approved drugs contain chlorine. The inclusion of chlorine in a drug candidate's structure can profoundly influence its physicochemical properties and, consequently, its biological activity. Key effects of chlorination include:

Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic breakdown. Introducing chlorine at a metabolically vulnerable position on a molecule can block oxidative metabolism, thereby increasing the drug's half-life and duration of action.

Binding Interactions: As an electronegative and polarizable atom, chlorine can participate in various non-covalent interactions with biological targets, such as halogen bonding. These interactions can enhance the binding affinity and selectivity of the drug for its target receptor or enzyme.

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electronic distribution within the molecule, affecting its pKa and the reactivity of nearby functional groups. This can influence how the molecule interacts with its biological target.

SAR studies on chlorinated compounds, therefore, focus on determining the optimal number and position of chlorine atoms on a scaffold to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Drug Design and Development Strategies Utilizing this compound Scaffolds

The pyridine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its ability to impart favorable pharmacological properties. Pyridine-based structures are considered "privileged scaffolds" because they can bind to a wide range of biological targets with high affinity. The this compound structure, in particular, serves as a highly versatile and valuable building block in the design and synthesis of new drugs.

Drug design strategies that employ the this compound scaffold leverage the unique chemical properties conferred by its specific halogenation pattern:

Orthogonal Reactivity: The fluorine atom at the 2-position and the chlorine atom at the 5-position exhibit different reactivities. The fluorine is highly activating for nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position. The chlorine at the 5-position is less reactive to SNAr but can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to introduce carbon-based or other substituents. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine core, enabling the synthesis of diverse compound libraries for screening.

Metabolic Blocking and Property Modulation: As discussed in SAR, the chlorine atom can serve as a metabolic blocker. The fluorine atom can also enhance metabolic stability and modulate the basicity (pKa) of the pyridine nitrogen, which can be critical for optimizing a drug's solubility, cell permeability, and target engagement.

Scaffold for Library Synthesis: Due to its utility as a versatile intermediate, this compound is frequently used to construct large libraries of related compounds. By varying the substituents added at the 2- and 5-positions, medicinal chemists can systematically explore the chemical space around the pyridine core to identify compounds with optimal activity against a specific biological target. This approach streamlines the process of moving from an initial "hit" compound to a more potent and drug-like "lead" candidate.

The strategic use of the this compound scaffold allows chemists to efficiently generate novel molecules with tailored properties, making it a cornerstone in the development of new pharmaceuticals across various therapeutic areas, including antiviral and antibacterial agents.

Applications in Agrochemical Research and Development

Intermediate in Pesticide Synthesis

5-Chloro-2-fluoropyridine and its derivatives are crucial intermediates in the synthesis of a range of modern insecticides. chemimpex.com The pyridine (B92270) ring is a common scaffold in agrochemical discovery, and the specific halogenation pattern of this compound allows for targeted chemical modifications to build complex active ingredients. nih.gov These resulting pesticides are essential for farmers to protect crops from a wide variety of yield-reducing insect pests.

Research has led to the development of several classes of insecticides derived from halogenated pyridine intermediates. For example, derivatives are used in the preparation of certain neonicotinoids and other insecticide classes that target the nervous systems of insects. researchgate.net The precise structure of the active ingredient is crucial for its efficacy and selectivity, and the synthesis process relies on the consistent quality and reactivity of intermediates like this compound. nbinno.com One notable example is the synthesis of chodinafop-propargyl, a pesticide that also possesses herbicidal properties, which can be prepared from a derivative, 5-Chloro-2,3-difluoropyridine (B143520).

Table 1: Examples of Pesticide Classes and Active Ingredients Synthesized from Halogenated Pyridine Intermediates This table contains examples of pesticides derived from the broader class of halogenated pyridines, illustrating the utility of this chemical family in agrochemical synthesis.

| Pesticide Class | Example Active Ingredient | Related Pyridine Intermediate |

|---|---|---|

| Aryloxyphenoxypropionate | Chodinafop-propargyl | 5-Chloro-2,3-difluoropyridine |

| Neonicotinoid | Imidacloprid | 2-Chloro-5-methylpyridine (precursor) |

| Benzoylurea | Chlorfluazuron | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Pyridine Azomethine | Pymetrozine | Halogenated Pyridine Core |

Intermediate in Herbicide Synthesis

The role of this compound and its related structures is particularly prominent in the synthesis of herbicides. chemimpex.com These compounds are foundational for creating active ingredients that selectively control broadleaf weeds in various agricultural and non-agricultural settings. epa.govvt.edu The specific arrangement of atoms in these intermediates is essential for producing herbicides with desirable properties, such as systemic action and high potency against target weeds. vt.edu

One of the most significant applications is in the production of aryloxyphenoxypropionate herbicides. For instance, 5-chloro-2,3-difluoro pyridine, a closely related intermediate, is used to prepare 2-[4-((3-fluoro-5-chloro-2-pyridyl)oxy)phenoxy] propionic acid derivatives, which are a class of potent herbicides. Another major class of herbicides derived from chlorinated and fluorinated pyridines are the pyridine carboxylic acids, which function as synthetic auxins, causing abnormal growth and eventual death in susceptible plants. vt.eduvt.edu

Table 2: Key Herbicide Classes and Examples Derived from Halogenated Pyridine Intermediates This interactive table showcases prominent herbicides developed using intermediates from the halogenated pyridine chemical family.

| Herbicide Class | Example Active Ingredient | Related Pyridine Intermediate |

|---|---|---|

| Aryloxyphenoxypropionate ("FOPs") | Haloxyfop | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Aryloxyphenoxypropionate ("FOPs") | Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine |

| Pyridine Carboxylic Acid | Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Active Ingredient) |

| Pyridine Carboxylic Acid | Clopyralid | 3,6-dichloropicolinic acid (Active Ingredient) |

| Pyridine Carboxylic Acid | Aminopyralid | 4-amino-3,6-dichloro-2-pyridine carboxylic acid (Active Ingredient) |

| Pyridine Carboxylic Acid | Fluroxypyr | 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid (Active Ingredient) |

Development of Crop Protection Formulations

While this compound is primarily a precursor to the active ingredient (AI), the physicochemical properties it imparts to the final molecule are critical considerations during the development of the end-use crop protection formulation. The introduction of fluorine and chlorine atoms into the molecular structure can significantly alter properties such as solubility, lipophilicity (affinity for oils and fats), and chemical stability. ccspublishing.org.cnresearchgate.net These characteristics directly influence how the AI can be effectively and safely delivered to the target pest or weed.

Formulation chemists must develop a product that is stable, easy to handle, and effective upon application. For example, an active ingredient with low water solubility but good solubility in organic solvents might be developed as an Emulsifiable Concentrate (EC), which forms an emulsion when mixed with water in the spray tank. Conversely, a stable solid AI might be formulated as a Water-Dispersible Granule (WDG), which is safer for handlers due to reduced dust inhalation risk. The properties derived from the this compound core help determine which formulation strategies—including the choice of solvents, emulsifiers, dispersants, and other adjuvants—are most viable. google.comwur.nl

Considerations for Environmental Impact Minimization in Agrochemical Design

The design of modern agrochemicals involves a careful balance between efficacy against pests and minimizing potential environmental impact. chemimpex.com The chemical features derived from intermediates like this compound are at the center of these considerations.

Efficacy and Application Rates : The inclusion of fluorine atoms can enhance the biological activity of a pesticide. ccspublishing.org.cnresearchgate.netsemanticscholar.org This increased potency can allow for lower application rates in the field, reducing the total amount of chemical introduced into the environment. acs.org

Selectivity : Pyridine-based herbicides are often designed for selective toxicity, effectively controlling broadleaf weeds while leaving grasses or desired crops unharmed. epa.gov This target specificity is a key principle of Integrated Pest Management (IPM) and reduces damage to non-target organisms.

Persistence and Biodegradation : A significant challenge in agrochemical design is managing persistence. The carbon-fluorine (C-F) bond is exceptionally stable, which can contribute to the longevity of the molecule in the environment but also makes it resistant to microbial degradation. tandfonline.comnih.gov Similarly, some pyridine carboxylic acid herbicides are known for their persistence in soil and plant matter, which can lead to unintended consequences such as the contamination of compost. epa.govvt.eduvt.eduepa.gov Researchers and regulatory agencies actively study the environmental fate of these compounds to establish safe usage guidelines and mitigation strategies, such as restrictions on composting treated plant materials. epa.govepa.gov The rational design of new agrochemicals increasingly focuses on creating molecules that maintain efficacy while having a more favorable degradation profile, breaking down into benign substances after they have fulfilled their purpose. acs.org

Ultimately, the goal is to leverage the unique chemical properties offered by building blocks like this compound to design crop protection solutions that are not only effective but also align with principles of sustainable agriculture and environmental stewardship. nbinno.com

Computational Chemistry and Spectroscopic Investigations

Quantum Chemical Approaches

Quantum chemical calculations are instrumental in elucidating the molecular properties of 5-Chloro-2-fluoropyridine (CFP). researchgate.net Theoretical approaches, particularly Hartree-Fock (HF) and Density Functional Theory (DFT), have been successfully applied to model its behavior at an atomic level. researchgate.net

The molecular geometry of this compound has been optimized using both the Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with the B3LYP functional, employing the 6-311++G(d,p) basis set. researchgate.net These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms in the molecule. The optimized structure reveals that the this compound molecule belongs to the C1 point group symmetry. researchgate.net

The calculated bond lengths and bond angles provide a detailed picture of the molecular framework. For instance, the bond lengths within the pyridine (B92270) ring and the lengths of the C-Cl and C-F bonds are determined. These theoretical parameters can be compared with experimental data if available, offering a measure of the accuracy of the computational methods.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C1-N | 1.335 |

| C1-C2 | 1.389 | |

| C2-C3 | 1.391 | |

| C3-C4 | 1.381 | |

| C4-C5 | 1.382 | |

| C5-N | 1.332 | |

| Substituent Bonds | C1-F | 1.338 |

| C4-Cl | 1.745 | |

| C-H | 1.082 - 1.085 | |

| Bond Angles | N-C1-C2 | 122.9 |

| C1-C2-C3 | 118.4 | |

| C2-C3-C4 | 118.9 | |

| C3-C4-C5 | 120.3 | |

| C4-C5-N | 118.8 | |

| C5-N-C1 | 120.7 |

Vibrational mode analysis is a critical component of computational studies, providing theoretical vibrational frequencies that can be compared with experimental spectroscopic data. For this compound, which consists of 11 atoms, there are 27 normal modes of vibration. researchgate.net These modes have been calculated using quantum chemical methods. researchgate.net

A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational motions of the molecule, such as stretching, bending, and torsional modes. researchgate.net This analysis is essential for accurately assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The comparison between calculated (scaled) and experimental frequencies typically shows good agreement, validating the computational model. researchgate.netresearchgate.netsigmaaldrich.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and intramolecular interactions. researchgate.netmpg.de It provides insights into the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. This analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions.

Density of States (DOS) analysis offers a graphical representation of the molecular orbitals and their energy levels. researchgate.net The DOS spectrum illustrates the contributions of different atoms or molecular fragments to the molecular orbitals. researchgate.netresearchgate.net Specifically, the partial density of states (PDOS) can be plotted to show the composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the chemical reactivity and electronic properties of the molecule. researchgate.net

Spectroscopic Characterization Methodologies (e.g., FT-IR, FT-Raman)

Experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to measure the vibrational frequencies of this compound. researchgate.netnih.gov The recorded spectra provide a unique fingerprint of the molecule, with specific absorption and scattering bands corresponding to distinct vibrational modes. researchgate.netiiste.org

The experimental FT-IR and FT-Raman spectra of related chloropyridine derivatives have been recorded over wide spectral ranges, for example, 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman. researchgate.netresearchgate.netsigmaaldrich.com The vibrational assignments for the observed bands are made by comparing the experimental data with the scaled theoretical frequencies obtained from quantum chemical calculations. nih.goviiste.org This combined experimental and theoretical approach allows for a comprehensive and reliable analysis of the molecule's vibrational properties. researchgate.net

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Assignment |

|---|---|---|

| ν(C-H) | 3100-3050 | C-H Stretching |

| ν(C=C), ν(C=N) | 1600-1400 | Pyridine Ring Stretching |

| δ(C-H) | 1300-1000 | In-plane C-H Bending |

| ν(C-F) | ~1250 | C-F Stretching |

| Ring Breathing | ~1000 | Ring Breathing Mode |

| γ(C-H) | 900-700 | Out-of-plane C-H Bending |

| ν(C-Cl) | ~700 | C-Cl Stretching |

| Ring Deformation | Below 600 | In-plane and Out-of-plane Ring Deformation |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Pyridine (B92270) Functionalization

The development of novel catalytic systems for the functionalization of pyridine rings is a significant area of research, aiming to introduce new molecular complexities and streamline synthetic pathways. While direct C-H functionalization of the pyridine core remains a challenge due to the electron-deficient nature of the ring and the directing effects of the nitrogen atom, significant progress has been made. nih.govexlibrisgroup.com

Transition metal catalysis, particularly with palladium, copper, nickel, rhodium, ruthenium, iron, and silver, has been instrumental in activating the C2 position of pyridines. nih.gov However, achieving regioselective functionalization at other positions, such as C3 and C4, is more complex and often requires specific directing groups or specialized catalytic systems. nih.gov For instance, iridium-catalyzed borylation at the C3 position, followed by halogenation, provides a route to highly functionalized pyridines. nih.gov

Recent advancements have also focused on the use of more earth-abundant 3d transition metals, like cobalt, in enantioselective C-H functionalization, offering a more sustainable alternative to precious metals. rsc.org These catalytic systems are crucial for modifying pyridine derivatives like 5-Chloro-2-fluoropyridine, enabling the introduction of a wide range of functional groups and the construction of novel molecular architectures.

Table 1: Comparison of Catalytic Approaches for Pyridine Functionalization

| Catalytic Approach | Target Position(s) | Key Features | Challenges |

| Transition Metal Catalysis (Pd, Cu, Ni, etc.) | Primarily C2 | Well-established, broad scope | Difficulty in accessing other positions |

| Iridium-Catalyzed Borylation | C3 | Allows for subsequent functionalization | Requires multi-step process |

| Cobalt-Catalyzed C-H Functionalization | Various | Use of earth-abundant metals, enantioselective | Newer methodology, scope still developing |

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyridine derivatives, aiming to reduce environmental impact and improve sustainability. ijarsct.co.in Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.in In response, researchers are exploring a variety of green alternatives.

These approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to cleaner processes. ijarsct.co.in

Use of green catalysts and environmentally friendly solvents: This reduces the reliance on toxic and hazardous materials. nih.govresearchgate.net

Multicomponent one-pot reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for purification of intermediates. researchgate.net

Mechanochemistry: The use of mechanical force to drive chemical reactions offers a solvent-free alternative to traditional methods. ijarsct.co.in

These green chemistry principles are being applied to the synthesis of various pyridine-based compounds and offer a promising path towards more sustainable production of this compound and its derivatives. ijarsct.co.innih.gov

Exploration of New Biological Targets and Therapeutic Areas

The incorporation of fluorine into pyridine-based scaffolds can significantly enhance the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. researchgate.neteurekaselect.com This has led to the inclusion of fluorine-containing pyridine derivatives in numerous FDA-approved drugs. researchgate.neteurekaselect.com Consequently, there is a strong interest in exploring new biological targets and therapeutic areas for compounds derived from this compound.

While traditionally used in the development of antiviral and antibacterial agents, emerging research indicates a much broader therapeutic potential for fluorinated pyridines. nbinno.comchemimpex.com Current areas of investigation include:

Anticancer activity: Derivatives are being evaluated for their ability to inhibit cancer cell proliferation. researchgate.neteurekaselect.com

Antidiabetic properties: The potential of these compounds in managing diabetes is being explored. researchgate.neteurekaselect.com

Antioxidant effects: Research is underway to assess their capacity to combat oxidative stress. researchgate.neteurekaselect.com

Anti-Alzheimer's activity: The unique properties of fluorinated pyridines make them interesting candidates for the development of treatments for neurodegenerative diseases. researchgate.neteurekaselect.com

The ability to functionalize the this compound scaffold through novel catalytic methods allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets, opening up new avenues for drug discovery.

Advanced Materials Science Applications (e.g., OLEDs)

The unique electronic properties of pyridine derivatives make them attractive components for advanced materials, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.net Pyridine-containing compounds can be utilized as electron-transporting materials in OLED devices, contributing to improved efficiency and performance. researchgate.net

Research in this area has shown that the introduction of a pyridine group into the core structure of host materials for blue thermally activated delayed fluorescence (TADF) OLEDs can lead to high efficiency and longer device lifetimes. nih.gov Pyridine-based triphenylbenzene derivatives have been developed with high electron mobility and high triplet energy levels, making them suitable for highly efficient phosphorescent OLEDs. researchgate.net

Furthermore, pyrene-pyridine integrated systems have been designed and studied as hole-transporting materials for solution-processed OLEDs, demonstrating stable performance and reduced efficiency roll-off. nih.gov The versatility of the pyridine scaffold, including derivatives of this compound, allows for the fine-tuning of electronic properties to optimize the performance of OLEDs and other organic electronic devices.

Table 2: Application of Pyridine Derivatives in OLEDs

| Application | Type of Pyridine Derivative | Key Performance Metric |

| Host Material | Asymmetric host with pyridine core | High efficiency and long lifetime for blue TADF-OLEDs nih.gov |

| Electron-Transport Layer | Pyridine-based triphenylbenzene | High electron mobility and triplet energy for phosphorescent OLEDs researchgate.net |